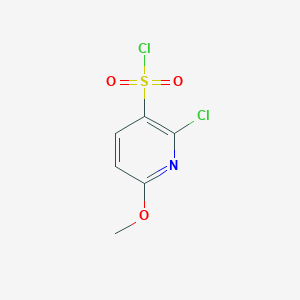

2-Chloro-6-methoxypyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPWUEOVWSLMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248989 | |

| Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-26-8 | |

| Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-6-methoxypyridine-3-sulfonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical role in the creation of novel therapeutic agents. This document is designed to be a practical resource, blending theoretical principles with actionable protocols and expert insights.

Introduction: The Strategic Importance of a Multifunctional Reagent

Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyridine scaffolds being particularly prevalent in a vast array of approved drugs.[1][2] Their structural diversity and ability to engage in various biological interactions make them highly attractive for drug design.[1] Within this class, 2-Chloro-6-methoxypyridine-3-sulfonyl chloride (CAS No. 1208081-26-8) has emerged as a particularly valuable intermediate.[3][4]

The strategic arrangement of its functional groups—a reactive sulfonyl chloride, an electron-withdrawing chloro group, and an electron-donating methoxy group—creates a unique chemical entity with tunable reactivity.[5] The sulfonyl chloride is a key electrophile for the synthesis of sulfonamides, a critical pharmacophore in numerous drug classes. The chloro and methoxy substituents not only influence the reactivity of the pyridine ring but also provide handles for further chemical modification and can significantly impact the pharmacokinetic properties of the final molecule.[2][5] This guide will provide the foundational knowledge to effectively utilize this potent building block in your research endeavors.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key data for 2-Chloro-6-methoxypyridine-3-sulfonyl chloride are summarized below.

| Property | Value | Source |

| CAS Number | 1208081-26-8 | [3] |

| Molecular Formula | C₆H₅Cl₂NO₃S | [3][4] |

| Molecular Weight | 242.08 g/mol | [3][4] |

| MDL Number | MFCD15142789 | [3] |

| Purity | Typically ≥97% | [6] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Safety Profile and Handling

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is classified as a corrosive substance.[3] As with other sulfonyl chlorides, it is highly reactive and moisture-sensitive. Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Storage and Handling: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3][8] Avoid contact with water and other nucleophiles, as this will lead to decomposition.[8]

Synthesis Pathway

The synthesis of pyridine-3-sulfonyl chlorides can be achieved through various methods, often involving the diazotization of a corresponding aminopyridine followed by a sulfonyl group introduction.[9][10] A plausible synthetic route for 2-Chloro-6-methoxypyridine-3-sulfonyl chloride starts from the commercially available 3-amino-2-chloro-6-methoxypyridine. The following diagram illustrates a generalized two-step process.

Caption: Generalized synthetic pathway for 2-Chloro-6-methoxypyridine-3-sulfonyl chloride.

Causality Behind the Method:

-

Diazotization: The initial step involves converting the primary amino group into a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).[9] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Sulfonyl Chloride Introduction: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.[10] This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the pyridine ring at the position of the former amino group.

Experimental Protocol: Synthesis of a Novel Sulfonamide

To demonstrate the utility of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride, this section provides a detailed, self-validating protocol for the synthesis of a model sulfonamide derivative by reacting it with a primary amine.

Objective

To synthesize N-benzyl-2-chloro-6-methoxypyridine-3-sulfonamide from 2-Chloro-6-methoxypyridine-3-sulfonyl chloride and benzylamine.

Materials and Reagents

-

2-Chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Expert Insight: Anhydrous conditions are crucial as the sulfonyl chloride is highly susceptible to hydrolysis.[8] Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize side product formation.

-

-

Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

-

Expert Insight: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as a base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with 1M HCl to remove excess triethylamine and unreacted benzylamine.

-

Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Finally, wash with brine to remove residual water.

-

Expert Insight: This series of washes constitutes a self-validating system. Each step removes specific impurities, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-2-chloro-6-methoxypyridine-3-sulfonamide.

Experimental Workflow Diagram

Caption: Standard workflow for the synthesis and purification of a sulfonamide derivative.

Conclusion and Future Outlook

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is more than just a chemical intermediate; it is a versatile tool for innovation in drug discovery. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, particularly sulfonamides, which are integral to many therapeutic agents.[11] A deep understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to design and execute more efficient and effective synthetic campaigns. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized building blocks in constructing the next generation of medicines will undoubtedly increase.

References

-

PubChem. (n.d.). 6-Methoxypyridine-3-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.

- Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.

- Fisher Scientific. (2010). 6-Methoxypyridine-3-sulfonyl chloride - SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). Pyridine-3-sulfonyl chloride - SAFETY DATA SHEET.

-

WIPO Patentscope. (n.d.). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. EP2963019. Retrieved from [Link]

-

Kumar, R., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Video retrieved from [Link] (Note: A representative, non-active link is used as the original may be transient).

- Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1208081-26-8|2-Chloro-6-methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride - CAS:1208081-26-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. youtube.com [youtube.com]

- 6. chemscene.com [chemscene.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride in Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Process Chemists

Abstract

2-Chloro-6-methoxypyridine-3-sulfonyl chloride has emerged as a highly valuable heterocyclic building block for the synthesis of complex molecules, particularly in the realm of pharmaceutical research. Its unique trifunctional nature—featuring a reactive sulfonyl chloride, an electron-rich methoxy group, and a strategically placed chloro substituent—offers a versatile platform for constructing diverse molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust methodology for its synthesis, and a detailed exploration of its reactivity. We will illuminate the mechanistic principles governing its application and provide field-proven protocols for its use in the synthesis of advanced sulfonamide derivatives, underscoring its significance for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

2-Chloro-6-methoxypyridine-3-sulfonyl chloride (CAS No. 1208081-26-8) is a polysubstituted pyridine derivative whose utility is dictated by the interplay of its functional groups.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1208081-26-8 | [1] |

| Molecular Formula | C₆H₅Cl₂NO₃S | [1] |

| Molecular Weight | 242.08 g/mol | [1] |

| Appearance | Data not available (typically an off-white to yellow solid for related compounds) | N/A |

| Boiling Point | No data available | [1] |

| Melting Point | No data available (Analog 2-Chloropyridine-3-sulfonyl chloride: 42-43 °C) | N/A |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane); reacts with protic solvents like water and alcohols. | N/A |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of the Reagent: A Multi-step Approach

The synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride is not commonly detailed in single-step procedures. However, a reliable synthetic route can be constructed from commercially available precursors by leveraging established transformations of the pyridine core. The pathway involves nitration, reduction, and a subsequent diazotization-sulfonylation sequence.

Conceptual Synthetic Workflow

The logical pathway begins with 2-chloro-6-methoxypyridine and proceeds through the introduction of an amino group at the 3-position, which serves as a handle for conversion to the sulfonyl chloride.

Caption: Synthetic pathway for 2-Chloro-6-methoxypyridine-3-sulfonyl chloride.

Representative Synthesis Protocol

This protocol is a composite of established methods for each transformation type.

Step 1: Nitration of 2-Chloro-6-methoxypyridine The initial step involves the electrophilic nitration of the pyridine ring. The electron-donating methoxy group and the ring nitrogen atom direct the incoming nitro group primarily to the 3-position.

-

Procedure: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-6-methoxypyridine (1.0 eq).[2]

-

Causality: The strongly acidic environment is necessary to generate the nitronium ion (NO₂⁺), the active electrophile. The temperature is controlled to prevent over-nitration and side reactions.

-

Allow the reaction to warm to room temperature and stir for several hours.[2]

-

Pour the reaction mixture onto crushed ice to precipitate the product, 2-chloro-6-methoxy-3-nitropyridine.

-

Filter, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Reduction of the Nitro Group The nitro group is reduced to a primary amine, which is essential for the subsequent diazotization step.

-

Procedure: Dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation (H₂/Pd-C).[3]

-

Causality: Stannous chloride reduction in acidic media is a classic and effective method for converting aromatic nitro compounds to anilines. Catalytic hydrogenation offers a cleaner alternative, avoiding metallic waste.

-

After reaction completion, neutralize the mixture carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the product, 2-chloro-6-methoxy-pyridin-3-amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Step 3: Diazotization and Sulfonylation (Sandmeyer-type Reaction) This final step converts the aminopyridine into the target sulfonyl chloride.

-

Procedure: Suspend 2-chloro-6-methoxy-pyridin-3-amine (1.0 eq) in concentrated hydrochloric acid and cool to 0-5 °C.[4]

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the unstable diazonium salt.[5]

-

Causality: The low temperature is critical to prevent the premature decomposition of the diazonium salt.[4]

-

In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(I) chloride (CuCl).

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous nitrogen gas evolution will be observed.

-

Causality: This is a variation of the Sandmeyer reaction, where the diazonium group is replaced. The copper catalyst facilitates the introduction of the SO₂Cl group.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-6-methoxypyridine-3-sulfonyl chloride. Purification is typically achieved by column chromatography or recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. However, the substituents on the pyridine ring play a crucial role in modulating this reactivity and providing additional synthetic handles.

-

The Sulfonyl Chloride Group: This is the primary reactive site for nucleophilic attack. It reacts readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is the cornerstone of its utility in medicinal chemistry.[6] It also reacts with alcohols to form sulfonate esters and with water, leading to hydrolysis into the corresponding sulfonic acid. This moisture sensitivity necessitates handling under anhydrous conditions.[7]

-

Influence of Ring Substituents: The electronic properties of the pyridine ring are influenced by the competing effects of the 2-chloro and 6-methoxy groups.

-

6-Methoxy Group: As an electron-donating group (by resonance), the methoxy group increases the electron density of the pyridine ring. This can subtly decrease the electrophilicity of the sulfonyl chloride compared to an unsubstituted pyridine-3-sulfonyl chloride.[8]

-

2-Chloro Group: As an electron-withdrawing group (by induction), the chloro atom decreases the electron density of the ring.[8] Its position ortho to the ring nitrogen enhances the overall electron-deficient character of the pyridine core.[9]

-

The net effect of these two groups makes the pyridine ring electron-poor, which can influence the stability of reaction intermediates and the acidity of the resulting sulfonamide N-H proton.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

While specific examples naming 2-chloro-6-methoxypyridine-3-sulfonyl chloride are often found within proprietary patent literature, its structural motif is highly relevant to the synthesis of targeted therapies. For instance, the methoxypyridine sulfonamide core is a key feature in a recently developed series of potent PI3K/mTOR dual inhibitors for cancer therapy.[10] The general synthetic strategy to access such compounds relies on the robust reaction between a sulfonyl chloride and an amine.

Caption: General workflow for the synthesis of bioactive sulfonamides.

The sulfonamide linkage provides a stable, three-dimensional connection between the pyridine scaffold and other pharmacophoric elements. The methoxy and chloro groups can then be used to fine-tune properties such as solubility, metabolic stability, and binding interactions within a target protein's active site.[10]

Experimental Protocol: Synthesis of a Pyridine Sulfonamide Derivative

This protocol provides a detailed, step-by-step methodology for the reaction of 2-chloro-6-methoxypyridine-3-sulfonyl chloride with a generic primary amine.

Objective: To synthesize an N-aryl-2-chloro-6-methoxypyridine-3-sulfonamide.

Materials:

-

2-Chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted aniline (1.1 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Add triethylamine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Causality: A non-nucleophilic organic base is required to scavenge the HCl that is generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

-

-

Reagent Addition: Dissolve 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).

-

Causality: The slow, cooled addition helps to control the exotherm of the reaction and minimize the formation of potential side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride starting material is consumed.

-

Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Causality: The aqueous washes are essential to remove the base, unreacted starting materials, and salts, simplifying the final purification step. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-aryl-2-chloro-6-methoxypyridine-3-sulfonamide.

Safety and Handling

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is a reactive chemical that must be handled with appropriate precautions.

-

Hazards: Classified as causing severe skin burns and eye damage (H314).[1] Sulfonyl chlorides are lachrymators and are corrosive. They react with water, including atmospheric moisture, to release corrosive HCl gas.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

-

Handling: Use only under an inert atmosphere (nitrogen or argon). Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials (e.g., strong bases, alcohols). Recommended storage is under an inert atmosphere at 2-8°C.[1]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a dilute solution of a non-nucleophilic base (e.g., sodium bicarbonate) before disposal.

Conclusion

2-Chloro-6-methoxypyridine-3-sulfonyl chloride stands as a testament to the power of functional group interplay in designing valuable synthetic intermediates. Its robust reactivity, governed by the electrophilic sulfonyl chloride, is strategically modulated by the electronic contributions of the chloro and methoxy substituents. This guide has provided a comprehensive framework for its synthesis, reactivity, and application, offering chemists a detailed protocol for leveraging this reagent in the creation of novel sulfonamides. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, the strategic importance of building blocks like 2-chloro-6-methoxypyridine-3-sulfonyl chloride will undoubtedly increase, paving the way for the next generation of therapeutic agents.

References

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents, EP0102434A1. [URL: https://patents.google.

- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents, US7256295B2. [URL: https://patents.google.

- Method for producing pyridine-3-sulfonyl chloride. Google Patents, EP2963019B1. [URL: https://patents.google.

- 2-Chloro-6-methoxypyridine-3-sulfonyl chloride Product Page. BLD Pharm. [URL: https://www.bldpharm.com/products/1208081-26-8.html]

- Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. [URL: https://www.researchgate.net/publication/287333675_Electronic_spectral_studies_of_2-chloro-6-methoxypyridine_in_various_solvents]

- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00887]

- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules. [URL: https://www.mdpi.com/1420-3049/28/12/4581]

- 2-Amino-6-methoxy-3-nitropyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_cas_number/169038-76-2.shtml]

- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2118]

- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Advanced Materials for Technical and Medical Purpose. [URL: https://www.researchgate.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sulfonamide-synthesis-s-n-coupling.shtm]

- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11643444/]

- The Synthesis of Functionalised Sulfonamides. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/1470002/]

- Deaminative chlorination of aminoheterocycles. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8677699/]

- Understanding Pyridine-3-sulfonyl Chloride (CAS 16133-25-8): A Deep Dive into its Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. NSF Public Access Repository. [URL: https://par.nsf.gov/biblio/10425624]

- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000273]

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10054707/]

Sources

- 1. 1208081-26-8|2-Chloro-6-methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portal.tpu.ru [portal.tpu.ru]

- 6. eurjchem.com [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical and Safety Guide to 2-Chloro-6-methoxypyridine-3-sulfonyl chloride

Executive Summary & Introduction

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is a substituted heterocyclic compound with significant potential as a building block in modern medicinal chemistry and drug discovery. Its unique arrangement of a pyridine core, a reactive sulfonyl chloride group, and modulating chloro and methoxy substituents makes it a versatile intermediate for synthesizing complex sulfonamides—a class of compounds with a rich history of therapeutic applications. The chloro and methoxy groups, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and protein-ligand interactions[1].

However, the very features that make this compound synthetically valuable also impart a significant hazard profile. The presence of the sulfonyl chloride functional group dictates that this reagent is highly reactive, corrosive, and acutely sensitive to moisture. This guide serves as a comprehensive technical and safety resource for researchers, scientists, and drug development professionals. As no single, comprehensive Material Safety Data Sheet (MSDS) for this specific molecule is readily available, this document synthesizes data from structurally analogous compounds to provide a robust, scientifically-grounded framework for its safe handling, storage, and use. We will deconstruct the molecule's hazard profile based on its functional components, outline detailed safety protocols, and provide practical experimental workflows.

Structural Analysis and Hazard Extrapolation

The hazard profile of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride is best understood by examining its constituent parts and the data from closely related analogs.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the primary driver of the compound's reactivity and hazards. Sulfonyl chlorides are potent electrophiles that react readily with nucleophiles. Their most critical reaction in a safety context is with water (moisture), which leads to rapid hydrolysis, producing the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas[2][3]. This reactivity is the basis for the severe skin burns and eye damage associated with this class of compounds[4][5]. Handling procedures must, therefore, be rigorously anhydrous[2][6].

-

The Pyridine Core: The pyridine ring itself is a common motif in pharmaceuticals[7]. In this context, it influences the electronic properties of the sulfonyl chloride group and provides a scaffold for further chemical modification.

-

Analog Analysis:

-

6-Methoxypyridine-3-sulfonyl chloride (CAS 312300-42-8): Data for this analog confirms the expected hazards, classifying it as causing severe skin burns and eye damage (Category 1B) and respiratory irritation (Category 3)[5]. It is noted to liberate toxic gas upon contact with water[5].

-

2-Chloropyridine-3-sulfonyl chloride (CAS 6684-06-6): Similarly, this analog is classified as causing severe skin burns and eye damage[8]. Ingestion is noted to cause burns of the upper digestive and respiratory tracts[8].

-

Pyridine-3-sulfonyl chloride (CAS 16133-25-8): The parent compound without the chloro and methoxy groups also causes severe skin burns and eye damage and is corrosive to metals[4].

-

The consistent and severe hazard classification across these analogs provides high confidence that 2-Chloro-6-methoxypyridine-3-sulfonyl chloride will exhibit a similar, if not identical, hazard profile.

Synthesized Hazard Identification and GHS Classification

Based on the analysis of its structural components and closely related analogs, the following GHS classification for 2-Chloro-6-methoxypyridine-3-sulfonyl chloride is proposed.

| Hazard Class | Category | Hazard Statement | Source Analogs |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | [2][4][5][8] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | [2][5][8] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation. | [5][9] |

| Reactivity | - | EUH029 / H314: Contact with water liberates toxic gas and causes severe burns. | [2][5] |

Signal Word: Danger

Hazard Pictograms:

Key Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray[4][10].

-

P264: Wash skin thoroughly after handling[4].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[4][10].

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[2][4][5].

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower[2][4][10].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4][5].

-

P310: Immediately call a POISON CENTER or doctor/physician[2][4][10].

-

P402 + P404: Store in a dry place. Store in a closed container[2].

Physicochemical Properties (Estimated from Analogs)

Precise experimental data for the target compound is not available. The following table consolidates data from the closest structural analogs to provide an informed estimate.

| Property | Value | Source Compound | CAS Number | Reference |

| Molecular Formula | C₆H₆ClNO₃S | 2-Chloro-6-methoxypyridine-3-sulfonyl chloride | N/A | Calculated |

| Molecular Weight | 223.64 g/mol | 2-Chloro-6-methoxypyridine-3-sulfonyl chloride | N/A | Calculated |

| Appearance | Likely a solid | 6-Methoxypyridine-3-sulfonyl chloride | 312300-42-8 | [5][11] |

| Boiling Point | N/A (Decomposes) | Sulfonyl Chlorides | N/A | General Knowledge |

| Density | ~1.2 g/mL (for precursor) | 2-Chloro-6-methoxypyridine | 17228-64-7 |

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is non-negotiable. The causality for these measures is rooted in the compound's high reactivity with water and its corrosive nature.

1. Engineering Controls:

-

Causality: To prevent inhalation of corrosive vapors or dust and to contain any accidental spills.

-

Protocol: All manipulations, including weighing, transferring, and adding to a reaction, must be performed inside a certified chemical fume hood with adequate ventilation[2][5][6]. The work area should be equipped with an emergency eyewash station and a safety shower[4][12].

2. Personal Protective Equipment (PPE):

-

Causality: To prevent contact with skin, eyes, and mucous membranes, which would result in severe chemical burns.

-

Protocol:

-

Eye/Face Protection: Wear chemical splash-resistant safety goggles and a full-face shield[4][5].

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Double-gloving is recommended. Discard contaminated gloves immediately[13].

-

Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised[10].

-

3. Handling and Dispensing:

-

Causality: To prevent inadvertent contact with atmospheric moisture, which causes decomposition and the release of HCl gas.

-

Protocol:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or sensitive reactions[5][6].

-

Use clean, dry glassware and spatulas.

-

When transferring, do so quickly and efficiently. Keep the container tightly sealed when not in use[6][10].

-

Crucial: Never add water to the compound. If dilution or quenching is necessary, always add the sulfonyl chloride slowly to the other liquid[10].

-

4. Storage:

-

Causality: To maintain the compound's integrity and prevent pressure buildup from decomposition.

-

Protocol:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area designated for corrosive materials[2][6].

-

Store away from incompatible substances such as water, alcohols, amines, strong bases, and oxidizing agents[4].

-

Long-term storage at 2-8°C or in a freezer is recommended to minimize decomposition[4][5].

-

Emergency Procedures and First Aid

Immediate and decisive action is critical in the event of exposure.

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention[2][4][5].

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention[2][4].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist[6].

-

Ingestion: Do NOT induce vomiting[2][4][5]. If the victim is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

-

Spill Cleanup:

-

Evacuate all non-essential personnel from the area[13].

-

Wear full PPE, including respiratory protection if necessary.

-

Cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash[12].

-

Carefully sweep or scoop the material into a dry, labeled, and sealable container for chemical waste disposal[6].

-

Ventilate the area and wash the spill site with a suitable solvent (e.g., isopropanol) followed by soap and water once the bulk material is removed.

-

Reactivity Profile and Synthetic Workflow

The primary utility of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride in drug discovery is its reaction with nucleophiles, particularly amines, to form sulfonamides. This reaction is robust and fundamental to building molecular diversity.

Caption: General reaction pathway for sulfonamide synthesis.

Experimental Protocol: Synthesis of a N-Aryl Sulfonamide Derivative

This self-validating protocol describes a typical laboratory-scale synthesis. The success of the reaction (validated by TLC and spectroscopic analysis) confirms the proper execution of the safety and handling measures.

-

Preparation (in a fume hood):

-

Dry all necessary glassware (a round-bottom flask, addition funnel, magnetic stir bar) in an oven at >100°C for several hours and allow to cool in a desiccator.

-

Assemble the glassware for reaction under an inert atmosphere of nitrogen or argon.

-

Causality: Ensures an anhydrous environment to prevent hydrolysis of the sulfonyl chloride.

-

-

Reagent Charging:

-

To the reaction flask, add the desired arylamine (1.0 equivalent) and a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Cool the solution to 0°C using an ice-water bath.

-

Causality: Cooling the reaction controls the initial exotherm, and the base is required to neutralize the HCl generated during the reaction.

-

-

Addition of Sulfonyl Chloride:

-

In a separate, dry flask, dissolve 2-Chloro-6-methoxypyridine-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of the same dry solvent.

-

Transfer this solution to the addition funnel.

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes, maintaining the temperature at 0°C.

-

Causality: Slow, controlled addition prevents a dangerous temperature spike and ensures efficient reaction.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Causality: TLC provides a simple, real-time validation that the desired transformation is occurring.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or a dilute aqueous acid (e.g., 1M HCl).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the pure sulfonamide.

-

Caption: A typical experimental workflow for sulfonamide synthesis.

Conclusion

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is a valuable reagent for chemical synthesis, offering a direct route to novel sulfonamide derivatives. However, its utility is matched by its significant hazard profile. It must be treated as a highly reactive, corrosive, and moisture-sensitive compound. By understanding its chemical nature through the analysis of its functional groups and related analogs, and by adhering strictly to the comprehensive safety and handling protocols outlined in this guide, researchers can safely harness its synthetic potential to advance their research and development goals.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2-Chloro-6-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 6-Methoxypyridine-3-sulfonyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of sulfonamides from 2-Chloro-6-methoxypyridine-3-sulfonyl chloride

An Application Guide to the Synthesis of Novel Sulfonamides from 2-Chloro-6-methoxypyridine-3-sulfonyl chloride

Abstract

This comprehensive guide details the synthesis of substituted sulfonamides utilizing 2-Chloro-6-methoxypyridine-3-sulfonyl chloride as a key electrophilic precursor. Sulfonamides are a cornerstone of modern medicinal chemistry, and the strategic use of functionalized heteroaromatic building blocks is critical for the development of novel therapeutic agents.[1] This document provides a robust theoretical framework, detailed experimental protocols, safety and handling procedures, and troubleshooting insights tailored for researchers in drug discovery and chemical development. The methodologies described herein are designed to be both reproducible and adaptable, enabling the efficient generation of diverse sulfonamide libraries for screening and lead optimization.

Scientific Foundation and Mechanistic Overview

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic, highly reliable S-N coupling reaction.[2][3] The process is predicated on the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The inherent reactivity of the sulfonyl chloride is derived from the strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom, which renders the sulfur atom susceptible to nucleophilic substitution.

The reaction mechanism proceeds in two principal steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur center of the sulfonyl chloride. This forms a pentacoordinate intermediate.

-

Elimination and Deprotonation: The intermediate collapses, expelling the chloride ion as a leaving group. This results in a protonated sulfonamide. A non-nucleophilic base, typically an organic amine like triethylamine (TEA) or pyridine, is included in the reaction mixture to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.[4][5]

The presence of the 2-chloro and 6-methoxy substituents on the pyridine ring influences the electrophilicity of the sulfonyl group and the overall reactivity of the molecule. These substituents can be further exploited in subsequent cross-coupling reactions to build molecular complexity.

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Critical Safety and Handling Protocols

2-Chloro-6-methoxypyridine-3-sulfonyl chloride and related sulfonyl chlorides are hazardous reagents that demand strict adherence to safety protocols.

-

Corrosivity and Reactivity: Sulfonyl chlorides are corrosive and react violently with water and other protic solvents, releasing corrosive HCl gas.[6][7] All reactions must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[8]

-

Storage: Store the reagent tightly sealed under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[6][7]

-

Spill Management: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material like sand or vermiculite, and dispose of it as hazardous waste.

Experimental Design: Materials and Reaction Protocol

Materials and Reagents

The following table provides a template for calculating the required masses and volumes for a typical reaction.

| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount Required | Notes |

| 2-Chloro-6-methoxypyridine-3-sulfonyl chloride | 242.08 | 1.0 | 1.0 | 242 mg | Limiting reagent |

| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (120 µL) | Primary or secondary amine |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 | 152 mg (209 µL) | Non-nucleophilic base |

| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL | Anhydrous, aprotic solvent |

| Hydrochloric Acid (1M aq.) | - | - | - | ~15 mL | For aqueous work-up |

| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~15 mL | For aqueous work-up |

| Saturated Sodium Chloride (Brine, aq.) | - | - | - | ~15 mL | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed | Drying agent |

Step-by-Step Synthesis Protocol

This protocol outlines a general procedure for the coupling of an amine with 2-Chloro-6-methoxypyridine-3-sulfonyl chloride.

-

Reaction Setup:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the amine and base.

-

-

Reagent Addition:

-

In a separate vial, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.

-

Add the amine/base solution dropwise to the stirring solution of the sulfonyl chloride at 0 °C over 5-10 minutes. A white precipitate (triethylammonium chloride) will likely form.

-

Causality: Adding the amine and base together prevents the amine from being protonated by any adventitious HCl before it can react with the sulfonyl chloride. The slow, dropwise addition ensures the reaction temperature remains low, minimizing potential side reactions.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

TLC System: A typical eluent is 30-50% ethyl acetate in hexanes. Visualize spots using a UV lamp (254 nm). The reaction is complete when the starting sulfonyl chloride spot has been fully consumed.

-

-

Aqueous Work-up:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any unreacted amine), saturated NaHCO₃ (to neutralize any remaining acid), and finally brine (to reduce the solubility of organic compounds in the aqueous layer).

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

The crude sulfonamide can be purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient.[9]

-

Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

-

The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Caption: Experimental workflow for sulfonamide synthesis and purification.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated amine (sterically hindered).3. Hydrolysis of sulfonyl chloride due to moisture. | 1. Allow the reaction to stir longer or gently heat (e.g., to 40 °C).2. Use a stronger base (e.g., DBU) or a more forcing solvent (e.g., DMF).3. Ensure all glassware is flame-dried and solvents are anhydrous. |

| Low Yield | 1. Loss of product during aqueous work-up (if product has some water solubility).2. Inefficient purification. | 1. Back-extract the aqueous layers with the organic solvent.2. Optimize the chromatography conditions (eluent polarity, column size). Consider recrystallization as an alternative. |

| Multiple Products | 1. Reaction with a di-functional amine.2. Side reactions due to excess heat.3. Bis-sulfonylation of a primary amine. | 1. Use a suitable protecting group strategy.2. Maintain strict temperature control, especially during reagent addition.3. Use a slight excess of the amine (1.1-1.2 eq) relative to the sulfonyl chloride. |

Scope and Adaptability

The described protocol is highly versatile and applicable to a wide range of primary and secondary amines, including:

-

Aliphatic amines: Both cyclic and acyclic secondary amines and primary amines react readily.

-

Anilines: Electron-rich anilines are typically very reactive, while electron-deficient anilines may require slightly elevated temperatures or longer reaction times.

-

Heterocyclic amines: Amines attached to other heterocyclic systems are also suitable coupling partners.

Sterically hindered amines may exhibit lower reactivity and require more forcing conditions. For amines with low nucleophilicity, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) and using a stronger base such as sodium hydride (NaH) can be beneficial.[5]

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Retrieved from [Link]

-

Mateo, J. V., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(12), 4796-4801. Retrieved from [Link]

-

Lucas, E. L., et al. (2010). Preparation of sulfonamides from N-silylamines. Arkivoc, 2011(1), 145-156. Retrieved from [Link]

-

Corbett, M. T., & Johnson, J. S. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3202–3205. Retrieved from [Link]

-

Poudapally, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. books.rsc.org [books.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. cbijournal.com [cbijournal.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 2-chloro-6-methoxypyridine-3-sulfonyl chloride and primary amines, a critical transformation for the synthesis of novel sulfonamides in the context of drug discovery. The document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses the influence of substrate scope on reaction outcomes. Furthermore, this guide is designed to be a self-validating system, offering insights into potential challenges and troubleshooting strategies. All key claims and protocols are supported by authoritative references to ensure scientific integrity.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of sulfonamides is, therefore, a topic of significant interest to the drug development community. A primary route to these compounds involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2]

The specific substrate, 2-chloro-6-methoxypyridine-3-sulfonyl chloride, offers a unique scaffold for the generation of novel sulfonamide derivatives. The pyridine core is a common motif in approved drugs, and the substitution pattern of a chloro, a methoxy, and a sulfonyl chloride group provides multiple points for diversification and modulation of physicochemical properties.[3] The electron-withdrawing nature of the chloro and sulfonyl chloride groups, combined with the electron-donating effect of the methoxy group, influences the reactivity of the pyridine ring and the sulfonyl chloride moiety.

This application note will provide a detailed exploration of the reaction of 2-chloro-6-methoxypyridine-3-sulfonyl chloride with primary amines, offering practical guidance for researchers in the field.

Reaction Mechanism and Scientific Rationale

The reaction of 2-chloro-6-methoxypyridine-3-sulfonyl chloride with a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom.

A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Common bases include tertiary amines such as triethylamine or pyridine, or an excess of the primary amine reactant itself. The choice of base can influence the reaction rate and the formation of byproducts.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

-

Deprotonation: The protonated sulfonamide intermediate is deprotonated by a base present in the reaction mixture to yield the final sulfonamide product and the protonated base.

The reactivity of the sulfonyl chloride is influenced by the electronic effects of the substituents on the pyridine ring. The chloro and sulfonyl chloride groups are electron-withdrawing, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating, which can slightly reduce the reactivity of the sulfonyl chloride. However, the combined electronic effects generally render the sulfonyl chloride sufficiently reactive for the desired transformation.

Diagram of the Reaction Mechanism:

Caption: General mechanism for the reaction of 2-chloro-6-methoxypyridine-3-sulfonyl chloride with a primary amine.

Experimental Protocols

The following protocols provide a general framework for the reaction. Optimization may be required depending on the specific primary amine used.

Protocol 1: General Procedure for the Synthesis of N-Alkyl/Aryl-2-chloro-6-methoxypyridine-3-sulfonamides

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[4][5]

Materials:

-

2-Chloro-6-methoxypyridine-3-sulfonyl chloride

-

Primary amine (e.g., aniline, benzylamine, n-butylamine)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in anhydrous DCM or THF (approximately 0.1-0.5 M).

-

Addition of Amine and Base: In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

-

Reaction: Cool the solution of the sulfonyl chloride to 0 °C using an ice bath. Slowly add the solution of the amine and base dropwise to the stirred sulfonyl chloride solution over 10-15 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure sulfonamide.

-

Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Table 1: Suggested Reaction Conditions for Various Primary Amines

| Primary Amine | Steric Hindrance | Nucleophilicity | Suggested Base | Expected Reaction Time | Notes |

| Aniline | Low | Moderate | Triethylamine | 4-8 hours | Electron-withdrawing groups on the aniline may decrease nucleophilicity and require longer reaction times or gentle heating. |

| Benzylamine | Low | High | Triethylamine | 2-4 hours | Generally proceeds smoothly at room temperature. |

| n-Butylamine | Low | High | Triethylamine | 2-4 hours | Highly nucleophilic; the reaction is typically fast. |

| tert-Butylamine | High | Moderate | Pyridine | 12-24 hours | Steric hindrance may slow the reaction; gentle heating (40-50 °C) may be necessary. |

| 2-Amino-pyridine | Low | Moderate | Pyridine | 6-12 hours | The basicity of the pyridine nitrogen can influence the reaction; using pyridine as both base and solvent can be effective. |

Experimental Workflow Diagram:

Caption: A streamlined workflow for the synthesis and analysis of N-substituted-2-chloro-6-methoxypyridine-3-sulfonamides.

Troubleshooting and Considerations

-

Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture, especially for less nucleophilic or sterically hindered amines. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the sulfonyl chloride.

-

Side Reactions: The formation of bis-sulfonated primary amines is a potential side reaction, although typically not significant under these conditions. Using a slight excess of the amine can help to minimize this.

-

Purification Challenges: The polarity of the resulting sulfonamide will vary depending on the R-group of the primary amine. Adjust the eluent system for column chromatography accordingly.

-

Stability of Sulfonyl Chloride: Heteroaryl sulfonyl chlorides can be unstable.[6] It is advisable to use 2-chloro-6-methoxypyridine-3-sulfonyl chloride that is fresh or has been stored under an inert atmosphere and refrigerated. If the purity is questionable, it may need to be freshly prepared or purified before use.

Applications in Drug Discovery

The sulfonamide derivatives synthesized from 2-chloro-6-methoxypyridine-3-sulfonyl chloride are valuable scaffolds for lead generation and optimization in drug discovery programs. The presence of the chloro and methoxy groups on the pyridine ring allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse chemical libraries. These compounds can be screened for a wide range of biological activities, taking advantage of the proven therapeutic potential of the sulfonamide pharmacophore.[3]

Conclusion

The reaction of 2-chloro-6-methoxypyridine-3-sulfonyl chloride with primary amines is a robust and versatile method for the synthesis of novel sulfonamides. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a diverse range of compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower scientists in their drug discovery endeavors.

References

-

Cressman, S., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available at: [Link]

- Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.

- The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.).

-

6-Methoxypyridine-3-sulfonyl chloride. PubChem. Retrieved from [Link]

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.).

- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). Journal of the American Chemical Society.

- Sulfonamide synthesis by alkylation or aryl

- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2005). Tetrahedron Letters, 46(49), 8475-8478.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2735.

-

2-Chloro-6-methoxypyridine. PubChem. Retrieved from [Link]

- 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.

- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). Molecules, 28(12), 4649.

-

2-Chloro-6-methoxy-3-nitropyridine. PubChem. Retrieved from [Link]

- 38533-61-8|2-Chloro-6-methoxy-3-nitropyridine|BLD Pharm. BLD Pharm.

- 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO). PubChemLite.

-

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-YL)-pivalamide. PubChem. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. cbijournal.com [cbijournal.com]

- 6. dspace.mit.edu [dspace.mit.edu]

The Strategic deployment of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride in Modern Pharmaceutical Synthesis

Introduction: In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-chloro-6-methoxypyridine-3-sulfonyl chloride has emerged as a versatile and powerful reagent. Its unique substitution pattern, featuring a reactive sulfonyl chloride, a displaceable chloro group, and an electron-donating methoxy group, offers medicinal chemists a scaffold ripe with possibilities for crafting novel therapeutic agents. This guide provides an in-depth exploration of the applications and experimental protocols associated with this key building block, offering field-proven insights for researchers, scientists, and drug development professionals. Pyridine-based sulfonamides are integral to a wide array of medicinally important compounds, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer effects[1][2].

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a reagent is the bedrock of its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride [3]

| Property | Value |

| CAS Number | 1208081-26-8 |

| Molecular Formula | C₆H₅Cl₂NO₃S |

| Molecular Weight | 242.08 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety and Handling: 2-Chloro-6-methoxypyridine-3-sulfonyl chloride is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is sensitive to moisture and should be stored under an inert atmosphere to prevent decomposition. In case of contact with skin or eyes, immediate and thorough rinsing with water is crucial, followed by medical attention.

Core Application: Synthesis of Pyridine-3-Sulfonamides

The primary utility of 2-chloro-6-methoxypyridine-3-sulfonyl chloride lies in its facile reaction with primary and secondary amines to furnish the corresponding sulfonamides. This transformation is a cornerstone in the synthesis of numerous pharmaceutical candidates. The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophilic amines.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to quench the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.

Sources

Application Note: T3P®-Mediated One-Pot Synthesis of Sulfonamides

A Modern, Efficient, and Direct Approach from Sulfonic Acids and Amines

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry and drug development.[1] This privileged structural motif is present in a vast array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs.[2] The sulfonamide group often serves as a bioisostere for amide or carboxylic acid functionalities, offering improved metabolic stability, enhanced binding interactions, and modulated physicochemical properties such as polarity and water solubility.[3][4]

Traditionally, the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. While effective, this method is hampered by the often harsh conditions required to prepare sulfonyl chlorides and the instability and handling difficulties associated with these reactive intermediates.[2][5] To overcome these limitations, modern synthetic chemistry seeks milder, more direct, and operationally simpler methods.

This application note details a highly efficient, one-pot protocol for the synthesis of sulfonamides directly from readily available sulfonic acids and amines. This method leverages the power of Propanephosphonic Acid Anhydride (T3P®) , a versatile and benign coupling reagent renowned for its efficacy in forming amide bonds.[6] By extending its application to sulfonic acids, this protocol offers a streamlined, safe, and scalable alternative for the synthesis of diverse sulfonamides.

The Reagent: Propanephosphonic Acid Anhydride (T3P®)

T3P® is a cyclic anhydride of n-propylphosphonic acid, typically available as a 50% solution in aprotic solvents like ethyl acetate or DMF.[7] It has gained widespread adoption in both academic and industrial settings as a superior activating agent for condensation reactions.[6]

Key Advantages of T3P®:

-

High Efficiency: T3P® promotes reactions that proceed to completion, resulting in high yields of the desired product.[6]

-

Exceptional Purity: Reactions are generally very clean, with minimal side-product formation. For chiral substrates, T3P® is known to minimize racemization.[4]

-

Mild Reaction Conditions: The activation occurs readily at ambient or slightly below-ambient temperatures, showing broad compatibility with sensitive functional groups.[4]

-

Simplified Workup: The phosphonic acid byproducts of the reaction are highly water-soluble, allowing for their complete removal with a simple aqueous wash.[3] This eliminates the need for complex chromatographic purification in many cases.

-

Safety Profile: T3P® is non-toxic, non-allergenic, and non-explosive, presenting a safer alternative to many other coupling reagents.[6]

Proposed Reaction Mechanism

The T3P®-mediated synthesis of sulfonamides is proposed to proceed via a mechanism analogous to its well-established role in amide bond formation.[3][6] The process involves two key steps: the activation of the sulfonic acid and the subsequent nucleophilic attack by the amine.

-

Activation Step: In the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA), the sulfonic acid is deprotonated to form a sulfonate anion. This anion attacks one of the electrophilic phosphorus atoms of the T3P® cyclic anhydride. The ring opens, generating a highly reactive mixed phosphonic-sulfonic anhydride intermediate.

-

Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the mixed anhydride. This forms a tetrahedral intermediate which then collapses, displacing the phosphonic acid byproduct and yielding the final sulfonamide product.

The driving force for the reaction is the formation of the thermodynamically stable S-N bond and the water-soluble phosphonate byproducts.

Caption: Proposed mechanism for T3P®-mediated sulfonamide synthesis.

Experimental Protocols

A. Materials and Equipment

-

Reagents:

-

Appropriate sulfonic acid (or its sodium salt)

-

Primary or secondary amine

-

T3P® (50 wt. % solution in ethyl acetate is common)

-

Non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA))

-

Anhydrous reaction solvent (e.g., ethyl acetate, dichloromethane (DCM), acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes for liquid transfer

-

Standard glassware for aqueous workup (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

-

B. Representative One-Pot Synthesis Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Reagent quantities should be adjusted accordingly for different scales.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add the sulfonic acid (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).

-

Solvent and Base Addition: Dissolve the starting materials in an anhydrous solvent (e.g., ethyl acetate, 5 mL). Add the base (e.g., triethylamine, 2.5 mmol, 2.5 equiv) to the mixture and stir for 5 minutes at room temperature.

-